N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzo[d][1,3]dioxole ring, a thiazole ring, and a phenylacetamide moiety with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is constructed through cyclization reactions.
Introduction of the Benzo[d][1,3]dioxole Ring: The benzo[d][1,3]dioxole moiety is introduced via electrophilic aromatic substitution reactions.
Attachment of the Phenylacetamide Group: The phenylacetamide group is attached through amide bond formation, often using coupling reagents like EDCI or DCC.
Methylthio Substitution: The methylthio group is introduced via nucleophilic substitution reactions, typically using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the benzo[d][1,3]dioxole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, methylthiolating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazole derivatives, reduced benzo[d][1,3]dioxole derivatives.
Substitution Products: Halogenated or methylthiolated derivatives.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors.
Modulating Signaling Pathways: Affecting cellular signaling pathways involved in growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-phenylacetamide: Lacks the methylthio group, which may affect its reactivity and biological activity.
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a methylthio group, leading to different chemical and biological properties.
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is unique due to the presence of the methylthio group, which can influence its chemical reactivity and potential biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-25-14-5-2-12(3-6-14)8-18(22)21-19-20-15(10-26-19)13-4-7-16-17(9-13)24-11-23-16/h2-7,9-10H,8,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSPPYHVKHKZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.